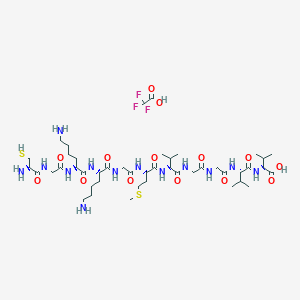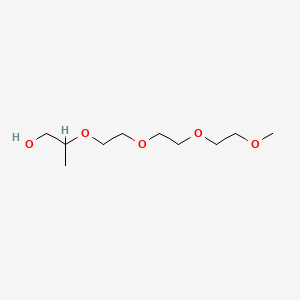
alpha-L-Lyxofuranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-L-Lyxofuranose is a rare sugar that belongs to the class of pentoses, specifically a furanose form of L-lyxose It is a five-carbon sugar with a furan ring structure, which is less common compared to its pyranose counterparts
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Alpha-L-Lyxofuranose can be synthesized through several methods. One common approach involves the condensation of 1,2,3,5-tetra-O-acetyl-L-lyxofuranose with various substituted benzimidazoles. For instance, condensation with 2,5,6-trichlorobenzimidazole yields the alpha-nucleoside derivative . The reaction typically involves the use of protecting groups and subsequent deprotection steps to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound is less common due to its rarity and the complexity of its synthesis. advancements in biocatalysis and enzyme engineering have opened up potential pathways for more efficient production. Enzymes such as lyxose isomerase, which catalyze the isomerization of D-lyxose to L-lyxose, are being explored for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-L-Lyxofuranose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Substitution reactions, such as halogenation, can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or nitric acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives such as halogenated lyxofuranoses, alcohols, and acids, which can be further utilized in synthetic chemistry .
Wissenschaftliche Forschungsanwendungen
Alpha-L-Lyxofuranose has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex molecules and nucleoside analogs.
Biology: It is used in the study of carbohydrate metabolism and enzyme specificity.
Medicine: Derivatives of this compound have shown antiviral activity against herpesviruses and cytomegalovirus.
Industry: It is explored for its potential in the production of rare sugars and functional foods.
Wirkmechanismus
The mechanism of action of alpha-L-Lyxofuranose and its derivatives often involves interaction with specific enzymes or receptors. For instance, in antiviral applications, the compound may inhibit viral replication by interfering with viral DNA synthesis. The molecular targets and pathways involved include viral polymerases and other enzymes critical for viral replication .
Vergleich Mit ähnlichen Verbindungen
- Alpha-D-Lyxofuranose
- Beta-L-Lyxofuranose
- Alpha-D-Ribofuranose
Comparison: Alpha-L-Lyxofuranose is unique due to its specific stereochemistry and furanose ring structure. Compared to alpha-D-Lyxofuranose, it has different spatial arrangements of hydroxyl groups, which can significantly affect its reactivity and interaction with biological molecules. Beta-L-Lyxofuranose, on the other hand, differs in the anomeric configuration, which also influences its chemical properties and applications .
Eigenschaften
CAS-Nummer |
40461-89-0 |
|---|---|
Molekularformel |
C5H10O5 |
Molekulargewicht |
150.13 g/mol |
IUPAC-Name |
(2R,3R,4S,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4+,5+/m0/s1 |
InChI-Schlüssel |
HMFHBZSHGGEWLO-NRXMZTRTSA-N |
Isomerische SMILES |
C([C@H]1[C@H]([C@H]([C@@H](O1)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(O1)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















